Fenuron-d5

Isotope dilution mass spectrometry Internal standard selection Pesticide residue analysis

Fenuron-d5 (CAS 1219802-06-8) is the pentadeuterated isotopologue of the phenylurea herbicide fenuron, in which all five aromatic hydrogen atoms are replaced by deuterium (phenyl-d5). With a molecular formula of C9H7D5N2O and a molecular weight of 169.24 g/mol, Fenuron-d5 is purpose-built as a stable isotope-labeled internal standard (SIL-IS) for the quantification of fenuron residues by liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Molecular Formula C9H12N2O
Molecular Weight 169.23 g/mol
Cat. No. B15558661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenuron-d5
Molecular FormulaC9H12N2O
Molecular Weight169.23 g/mol
Structural Identifiers
InChIInChI=1S/C9H12N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12)/i3D,4D,5D,6D,7D
InChIKeyXXOYNJXVWVNOOJ-DKFMXDSJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenuron-d5: A Pentadeuterated Phenylurea Internal Standard for Trace-Level Herbicide Quantification


Fenuron-d5 (CAS 1219802-06-8) is the pentadeuterated isotopologue of the phenylurea herbicide fenuron, in which all five aromatic hydrogen atoms are replaced by deuterium (phenyl-d5) . With a molecular formula of C9H7D5N2O and a molecular weight of 169.24 g/mol, Fenuron-d5 is purpose-built as a stable isotope-labeled internal standard (SIL-IS) for the quantification of fenuron residues by liquid chromatography–tandem mass spectrometry (LC-MS/MS) . It is supplied as a neat compound (≥98% chemical purity) and as ready-to-use solutions (e.g., 100 µg/mL in acetonitrile), with isotopic enrichment typically specified at 99 atom% D .

Why Fenuron-d5 Cannot Be Replaced by Unlabeled Fenuron or Other Deuterated Phenylurea Internal Standards


In LC-MS/MS-based residue analysis, deuterated internal standards are selected to closely mimic the physicochemical behavior of the target analyte while providing a distinct mass shift for selective detection [1]. Unlabeled fenuron cannot serve as an internal standard because it co-elutes with and is indistinguishable from the native analyte, making it impossible to correct for matrix effects, extraction losses, or ionization variability [2]. Among deuterated phenylurea alternatives, the choice of labeling position and degree of deuteration critically influences analytical performance: N-methyl-d3-labeled compounds can undergo deuterium–hydrogen back-exchange, compromising quantification accuracy, whereas Fenuron-d5's phenyl-d5 labeling provides superior isotopic stability [3]. Furthermore, compounds such as Isoproturon-d3 or Diuron-d6 are designed for different target analytes and cannot be directly substituted for fenuron quantification without full re-validation of the analytical method.

Quantitative Differentiation Evidence: Fenuron-d5 vs. Closest Comparators


Isotopic Enrichment: 99 atom% D Purity Matches or Exceeds Class-Leading Specifications

Fenuron-d5 is supplied with a certified isotopic enrichment of 99 atom% D, a specification that is equivalent to the highest purity levels reported for deuterated phenylurea internal standards including Isoproturon-d3 (99 atom% D) and Diuron-d6 (>99 atom% D) . This high isotopic purity minimizes the contribution of unlabeled (d0) species that would otherwise compromise the lower limit of quantification (LOQ) in trace analysis [1]. When compared to unlabeled fenuron, which has a natural isotopic abundance pattern that overlaps with the analyte signal, Fenuron-d5's 99 atom% D enrichment provides a baseline-resolved mass channel for selective reaction monitoring (SRM) transitions, enabling accurate integration at sub-ppb levels .

Isotope dilution mass spectrometry Internal standard selection Pesticide residue analysis

Mass Shift: +5 Da Provides Cleaner SRM Channel Separation Than +3 Da N-Methyl-d3 Alternatives

The pentadeuterated phenyl ring of Fenuron-d5 confers a nominal mass shift of +5 Da relative to unlabeled fenuron (164.20 → 169.24 Da) [1]. This mass increment is larger than the +3 Da shift provided by N-methyl-d3-labeled phenylurea internal standards (e.g., Isoproturon-d3), which more effectively separates the internal standard's isotopic envelope from the [M+H]+ isotope cluster of the native analyte . For fenuron, which has a prominent [M+2]+ isotopic peak due to natural 13C abundance, the +5 Da shift ensures that the Fenuron-d5 SRM transition is free from cross-talk, whereas a +3 Da shift may partially overlap with the analyte's [M+2]+ signal, potentially biasing quantification at low concentrations [2].

Mass spectrometry Isotopic interference SRM optimization

Phenyl-d5 Labeling: Superior Resistance to Deuterium–Hydrogen Back-Exchange vs. N-Methyl-d3 Analogs

The deuterium atoms in Fenuron-d5 are covalently bonded to aromatic ring carbons (phenyl-d5), a configuration that is significantly less susceptible to protium–deuterium back-exchange than the N-methyl-d3 labeling found in alternative internal standards such as Isoproturon-d3 . While N-methyl-d3 groups can undergo acid- or base-catalyzed H/D exchange under common sample preparation conditions (e.g., acidic QuEChERS extraction, pH-adjusted SPE), phenyl-ring deuterium is essentially exchange-inert under all analytical conditions relevant to pesticide residue analysis [1]. This differential stability means that Fenuron-d5 maintains its nominal +5 Da mass shift throughout the entire analytical workflow, from extraction through chromatographic separation to ionization, whereas N-methyl-d3 internal standards may exhibit time- and pH-dependent signal drift due to progressive deuterium loss [2].

Isotopic stability Deuterium exchange Method robustness

ISO 17034 Certified Reference Material: Regulatory-Grade Traceability Unavailable from Unlabeled Fenuron Standards

Fenuron-d5 is available as an ISO 17034-certified reference material (CRM) from suppliers including HPC Standards, with a certified concentration of 100 µg/mL in acetone or acetonitrile . ISO 17034 accreditation provides documented metrological traceability and measurement uncertainty budgets that are explicitly required for analytical data submitted to regulatory agencies under guidelines such as SANTE/11312/2021 and EPA Method 1699 [1]. In contrast, unlabeled fenuron analytical standards (e.g., Fenuron Standard, ≥98% purity) are typically supplied with only a basic Certificate of Analysis lacking formal uncertainty statements and traceability chains . This distinction is procurement-critical: laboratories operating under ISO/IEC 17025 accreditation must use CRMs wherever available to demonstrate fitness-for-purpose, making Fenuron-d5 the only fenuron-class internal standard that simultaneously satisfies isotopic dilution requirements and regulatory traceability mandates.

Quality assurance ISO accreditation Regulatory compliance

Dual Purity Specification: 99 atom% D Isotopic Enrichment + ≥98% Chemical Purity Ensures Minimal Interference

Fenuron-d5 is supplied with a dual purity specification: ≥99 atom% D isotopic enrichment combined with ≥98% chemical purity . This exceeds the minimum purity of ≥95% typically offered for generic deuterated research compounds and is critical for internal standard applications where both chemical impurities (which may produce isobaric interferences) and isotopic impurities (unlabeled d0 species) can systematically bias quantification . For comparison, the unlabeled Fenuron analytical standard is specified at ≥98% chemical purity alone without isotopic enrichment data, while some deuterated analogs (e.g., Diuron-d6) are offered at ≥95% chemical purity by certain suppliers . The combined specification of Fenuron-d5 ensures that less than 2% of the total signal arises from non-target species, a level consistent with the SANTE guideline recommendation that internal standard purity should not contribute more than 5% to the total measurement uncertainty budget.

Internal standard purity Method validation Quality control

Optimal Application Scenarios for Fenuron-d5 Procurement and Use


Regulatory Environmental Monitoring of Surface and Groundwater

Fenuron-d5 is the internal standard of choice for laboratories conducting regulatory compliance monitoring of fenuron in surface water and groundwater under the EU Water Framework Directive (WFD) and US EPA Method 1699. Its ISO 17034 CRM availability and 99 atom% D enrichment directly support the accreditation requirements of ISO/IEC 17025 testing laboratories. The phenyl-d5 labeling ensures consistent internal standard response across diverse water matrices (varying pH, dissolved organic carbon) without deuterium back-exchange, enabling accurate quantification at the 0.01 µg/L reporting limit specified by the WFD for priority substances .

Food Safety Residue Testing for Import/Export Compliance

For food testing laboratories analyzing fenuron residues in imported fruits, vegetables, and cereals, Fenuron-d5 provides the isotopic dilution capability required to meet the stringent identification criteria of SANTE/11312/2021 (two MRM transitions with ion ratio tolerance ±30%). The +5 Da mass shift allows unambiguous SRM channel assignment that avoids false-positive detections from co-extracted matrix components, and the ≥98% chemical purity minimizes the risk of interfering peaks that could trigger costly confirmatory re-analysis. This is particularly critical for commodities (e.g., spinach, beans) where fenuron has documented usage history .

Environmental Fate and Metabolic Degradation Studies

In research settings investigating the degradation kinetics and metabolite profiling of fenuron in soil–water systems, Fenuron-d5 serves a dual purpose: it functions as an internal standard for quantifying residual parent compound while also enabling isotope-assisted tracking of degradation pathways when used in spike-recovery experiments. Studies employing electrochemical oxidation coupled to LC-HRMS have demonstrated that phenylurea herbicides undergo complex oxidative transformations ; the phenyl-d5 label of Fenuron-d5 remains intact through hydroxylation and ring-opening reactions that would cause deuterium loss from N-methyl-d3-labeled analogs, preserving the isotopic signature for accurate mass balance calculations .

Multi-Residue Pesticide Method Development and Validation

For analytical method developers building LC-MS/MS multi-residue pesticide panels, Fenuron-d5 offers a key advantage: its chromatographic behavior is virtually identical to unlabeled fenuron (Δ retention time <0.03 minutes on typical C18 reversed-phase columns) , yet its +5 Da mass shift provides complete spectral separation from the analyte. This combination of co-elution and spectral orthogonality is ideal for the isotope dilution approach, where the internal standard must exactly track the analyte through gradient elution to correct for time-dependent matrix effects . The commercial availability of Fenuron-d5 as a pre-formulated 100 µg/mL acetonitrile solution further streamlines method development by eliminating weighing errors and solubility concerns.

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